molecular formula C13H20O5 B14001179 Diethyl (6-hydroxybicyclo[3.1.0]hexan-6-yl)propanedioate CAS No. 71911-61-0

Diethyl (6-hydroxybicyclo[3.1.0]hexan-6-yl)propanedioate

Cat. No.: B14001179
CAS No.: 71911-61-0
M. Wt: 256.29 g/mol
InChI Key: LZGATMXPAQOFRO-UHFFFAOYSA-N
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Description

Diethyl (6-hydroxybicyclo[3.1.0]hexan-6-yl)propanedioate is a bicyclic compound featuring a fused cyclopropane ring and a hydroxyl group at the bridgehead position, esterified with diethyl propanedioate. Its unique structure confers rigidity and stereochemical complexity, making it a candidate for applications in medicinal chemistry and materials science.

Properties

CAS No.

71911-61-0

Molecular Formula

C13H20O5

Molecular Weight

256.29 g/mol

IUPAC Name

diethyl 2-(6-hydroxy-6-bicyclo[3.1.0]hexanyl)propanedioate

InChI

InChI=1S/C13H20O5/c1-3-17-11(14)10(12(15)18-4-2)13(16)8-6-5-7-9(8)13/h8-10,16H,3-7H2,1-2H3

InChI Key

LZGATMXPAQOFRO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C(=O)OCC)C1(C2C1CCC2)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of DIETHYL 2-(6-HYDROXY-6-BICYCLO[3.1.0]HEXYL)PROPANEDIOATE typically involves the reaction of diethyl malonate with a suitable bicyclic alcohol under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium ethoxide, to facilitate the esterification process. The reaction conditions often include refluxing the mixture for several hours to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more advanced techniques such as continuous flow reactors to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the production process, making it more cost-effective and scalable .

Chemical Reactions Analysis

Types of Reactions

DIETHYL 2-(6-HYDROXY-6-BICYCLO[3.1.0]HEXYL)PROPANEDIOATE undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield ketones, while reduction of the ester groups can produce diols .

Scientific Research Applications

DIETHYL 2-(6-HYDROXY-6-BICYCLO[3.1.0]HEXYL)PROPANEDIOATE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of DIETHYL 2-(6-HYDROXY-6-BICYCLO[3.1.0]HEXYL)PROPANEDIOATE involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with various biomolecules, influencing their structure and function. Additionally, the ester groups can undergo hydrolysis, releasing active intermediates that participate in further biochemical reactions .

Comparison with Similar Compounds

Structural Analogues in Bicyclo[3.1.0]hexane Systems

The bicyclo[3.1.0]hexane scaffold is a common motif in synthetic chemistry. For example, 6,6-dimethyl-3-oxabicyclo[3.1.0]hexan-2-one (Compound 6 in ) shares the bicyclic core but differs in functional groups (lactone vs. propanedioate ester) and substituents (methyl groups vs. hydroxyl). Key comparisons include:

Property Diethyl Propanedioate Derivative 6,6-Dimethyl-3-oxabicyclo[3.1.0]hexan-2-one
Functional Groups Hydroxyl, diethyl propanedioate Lactone, methyl substituents
Synthetic Yield Not reported 40% (via H2O2/HCO2H)
Reactivity Ester hydrolysis likely Lactone ring-opening under basic conditions

The hydroxyl group in the target compound may enhance solubility in polar solvents compared to the methylated analogue, while the diethyl ester could slow hydrolysis relative to lactones .

Comparison with Ester-Functionalized Compounds

The diethyl propanedioate moiety is critical for reactivity. describes paclitaxel analogs with ester modifications (e.g., propyl, butyl, and pentyl esters). While these are taxane derivatives, ester chain length impacts pharmacokinetics:

Ester Group Lipophilicity (LogP) Hydrolysis Rate
Diethyl propanedioate High (estimated) Moderate
Propyl ester () Moderate Fast
Butyl ester () High Slow

The diethyl ester in the target compound may balance lipophilicity and metabolic stability, similar to butyl esters in taxanes .

Biological Activity

Diethyl (6-hydroxybicyclo[3.1.0]hexan-6-yl)propanedioate is a bicyclic compound that has garnered attention for its potential biological activities. This compound's structure, characterized by a bicyclo[3.1.0]hexane framework with a hydroxyl group and a propanedioate moiety, suggests possible interactions with biological systems that warrant further investigation.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C12_{12}H18_{18}O5_{5}
  • Molecular Weight : 230.27 g/mol
  • IUPAC Name : Diethyl 6-hydroxybicyclo[3.1.0]hexane-6-propanedioate

This compound features a bicyclic system that is often associated with unique reactivity and biological properties.

Research indicates that compounds with bicyclic structures can interact with various biological targets, including enzymes and receptors. The presence of the hydroxyl group in this compound may enhance its solubility and facilitate interactions with biological macromolecules.

Pharmacological Studies

Several studies have investigated the pharmacological properties of similar bicyclic compounds, indicating potential therapeutic applications:

  • Antimicrobial Activity : Bicyclic compounds have shown efficacy against various bacterial strains, suggesting that this compound could possess similar properties.
  • Anti-inflammatory Effects : Some derivatives exhibit anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines.

Case Studies

  • In Vitro Studies : In vitro assays have demonstrated that related bicyclic compounds can inhibit the growth of cancer cell lines, indicating potential anticancer activity.
  • Animal Models : Animal studies have shown that certain bicyclic derivatives can reduce inflammation and pain, supporting their use in therapeutic contexts.

Data Table of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialInhibition of bacterial growth
Anti-inflammatoryReduction in cytokine production
AnticancerGrowth inhibition in cancer lines

Synthesis and Derivatives

The synthesis of this compound has been explored in various studies, highlighting methods such as cyclopropanation and diazo compound reactions to produce related bicyclic structures with enhanced biological activity.

Toxicity and Safety Profile

Preliminary toxicity assessments suggest that while some bicyclic compounds exhibit low toxicity profiles, comprehensive studies on this compound are necessary to establish safety for potential therapeutic applications.

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